![molecular formula C16H12F2OS B13098676 2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)
2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,4-difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of a base-catalyzed reaction where 3,4-difluorobenzaldehyde is reacted with thiobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures the efficient production of this compound with minimal by-products.
化学反应分析
Types of Reactions
2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like amines or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (amines, alkyl halides); reactions are conducted in polar solvents like acetonitrile or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiobenzaldehyde derivatives
科学研究应用
2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its overall biological effects .
相似化合物的比较
Similar Compounds
- 2-(3,4-Difluorophenyl)oxirane
- 3,4-Difluorophenylboronic acid
- Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate
Uniqueness
2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a difluorophenyl-substituted oxopropyl chain. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the difluorophenyl group enhances its stability and binding interactions, making it a valuable compound in various research applications .
属性
分子式 |
C16H12F2OS |
|---|---|
分子量 |
290.3 g/mol |
IUPAC 名称 |
2-[3-(3,4-difluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12F2OS/c17-14-7-5-12(9-15(14)18)16(19)8-6-11-3-1-2-4-13(11)10-20/h1-5,7,9-10H,6,8H2 |
InChI 键 |
JQROTFHDSQQTNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


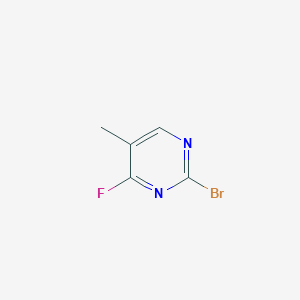

![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
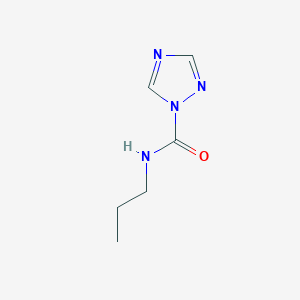

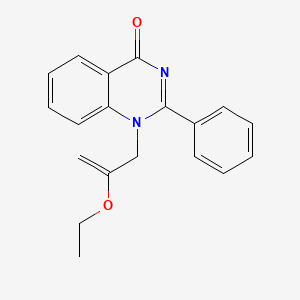



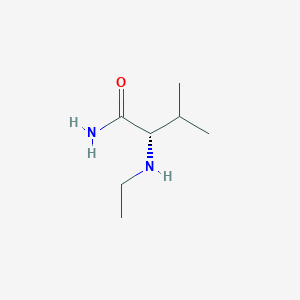
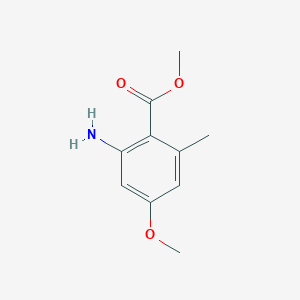
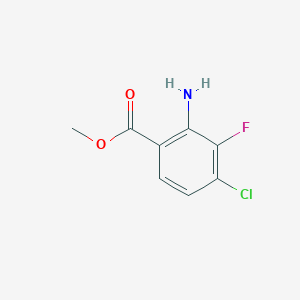
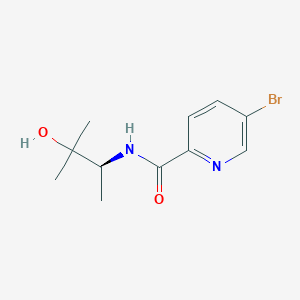
![2-(Pyridazin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13098666.png)
